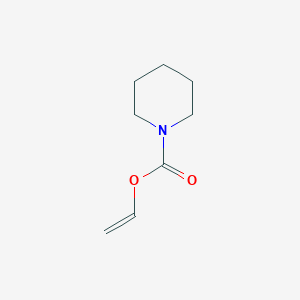
Pentatetracontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentatetracontane is a long-chain hydrocarbon with the molecular formula C45H92 . It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is notable for its high molecular weight and long carbon chain, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentatetracontane can be synthesized through the catalytic hydrogenation of long-chain alkenes or alkynes. The process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The hydrogenation reaction converts the unsaturated hydrocarbons into saturated alkanes, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the fractional distillation of crude oil, where it is separated from other hydrocarbons based on its boiling point. This method is efficient for obtaining large quantities of the compound, which can then be further purified through recrystallization or other refining techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Pentatetracontane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to oxygen or other oxidizing agents, this compound can undergo combustion to produce carbon dioxide and water.
Substitution: In the presence of halogens such as chlorine or bromine, this compound can undergo halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents, typically at high temperatures.
Substitution: Involves halogens like chlorine or bromine, often in the presence of light or heat to initiate the reaction.
Cracking: Utilizes high temperatures and pressures, sometimes with the aid of catalysts such as zeolites.
Major Products Formed
Oxidation: Carbon dioxide and water.
Substitution: Halogenated alkanes.
Cracking: Smaller hydrocarbons, including alkanes, alkenes, and alkynes.
Wissenschaftliche Forschungsanwendungen
Pentatetracontane has several applications in scientific research:
Chemistry: Used as a standard for calibrating instruments in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its role in the formation of biological membranes and its interactions with other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems, where its hydrophobic nature can aid in the encapsulation and transport of hydrophobic drugs.
Wirkmechanismus
The mechanism of action of pentatetracontane is primarily physical rather than chemical. Its long carbon chain and hydrophobic nature allow it to interact with other hydrophobic molecules, making it useful in applications such as drug delivery and material science. The molecular targets and pathways involved are typically related to its ability to form stable interactions with other hydrophobic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentatriacontane (C35H72): Another long-chain alkane with similar properties but a shorter carbon chain.
Hexatriacontane (C36H74): Slightly longer than pentatriacontane but shorter than pentatetracontane.
Heptatriacontane (C37H76): Another long-chain alkane with properties similar to this compound.
Uniqueness
This compound is unique due to its specific chain length, which gives it distinct physical and chemical properties compared to shorter or longer alkanes. Its high molecular weight and long carbon chain make it particularly useful in applications requiring stable, hydrophobic interactions .
Eigenschaften
CAS-Nummer |
7098-23-9 |
|---|---|
Molekularformel |
C45H92 |
Molekulargewicht |
633.2 g/mol |
IUPAC-Name |
pentatetracontane |
InChI |
InChI=1S/C45H92/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |
InChI-Schlüssel |
VYRMHDHLFQRAAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


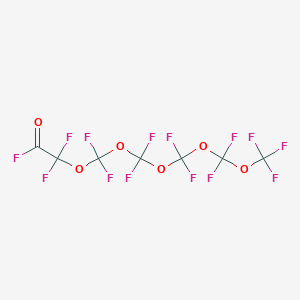
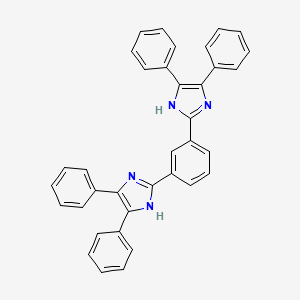
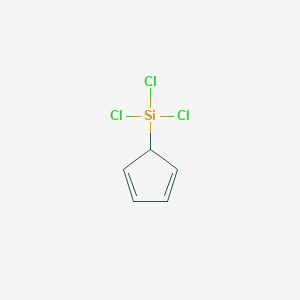

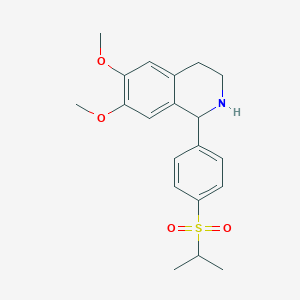


![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)


silane](/img/structure/B14713525.png)
